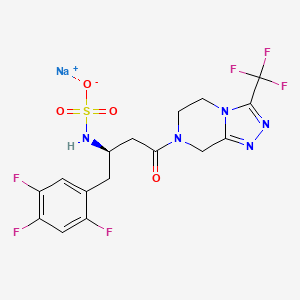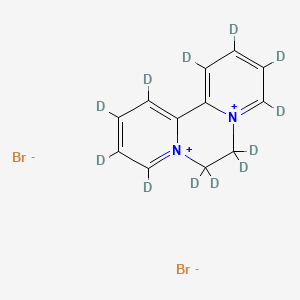
Diquat-D12 dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diquat-d12 (bromide) is a deuterated form of diquat dibromide, a bipyridylium herbicide. It is primarily used as an internal standard for the quantification of diquat by gas chromatography or liquid chromatography-mass spectrometry. Diquat-d12 (bromide) is a stable radical that acts as an electron acceptor in the electron transport chain and is reoxidized by molecular oxygen, producing reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diquat-d12 (bromide) involves the deuteration of diquat dibromide. The process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often require a deuterated solvent and a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of diquat-d12 (bromide) follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure complete deuteration. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Diquat-d12 (bromide) undergoes various chemical reactions, including:
Oxidation: Diquat-d12 can be oxidized to form reactive oxygen species.
Reduction: It can be reduced back to its original form after oxidation.
Substitution: The bromide ions can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halide exchange reactions can be performed using halide salts.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of diquat-d12, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
Diquat-d12 (bromide) has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of diquat.
Biology: Employed in studies involving oxidative stress and reactive oxygen species.
Medicine: Investigated for its potential effects on mitochondrial function and oxidative stress-related diseases.
Industry: Utilized in the development of herbicides and plant growth regulators.
Mechanism of Action
Diquat-d12 (bromide) exerts its effects by acting as an electron acceptor in the electron transport chain. It is reoxidized by molecular oxygen, leading to the production of reactive oxygen species. These reactive oxygen species can cause oxidative stress, affecting cellular functions and leading to various physiological and biochemical changes .
Comparison with Similar Compounds
Similar Compounds
Paraquat: Another bipyridylium herbicide with a similar mode of action.
Glyphosate: A broad-spectrum herbicide with a different mode of action, inhibiting amino acid synthesis.
Methyl viologen: A compound with similar redox properties used in various chemical applications.
Uniqueness
Diquat-d12 (bromide) is unique due to its deuterated nature, making it an ideal internal standard for analytical purposes. Its stable radical form and ability to produce reactive oxygen species also distinguish it from other herbicides .
Properties
Molecular Formula |
C12H12Br2N2 |
|---|---|
Molecular Weight |
356.12 g/mol |
IUPAC Name |
3,4,5,6,8,8,9,9,11,12,13,14-dodecadeuterio-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide |
InChI |
InChI=1S/C12H12N2.2BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2,10D2;; |
InChI Key |
ODPOAESBSUKMHD-ZJDAYHFVSA-L |
Isomeric SMILES |
[2H]C1=C(C(=[N+]2C(=C1[2H])C3=C(C(=C(C(=[N+]3C(C2([2H])[2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Br-].[Br-] |
Canonical SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


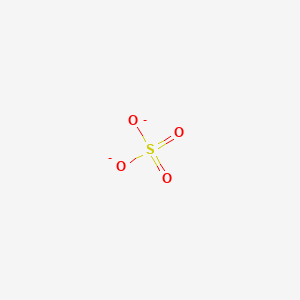
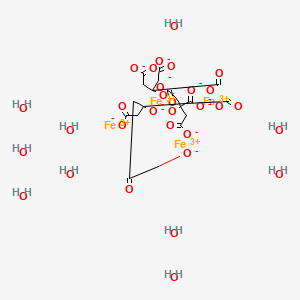
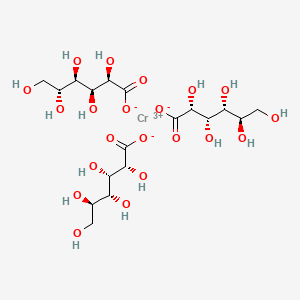
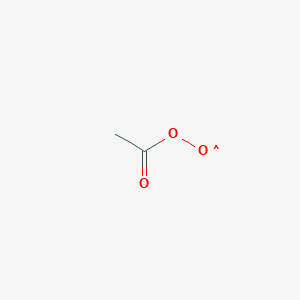
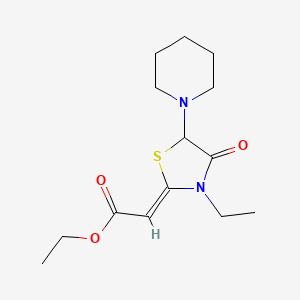
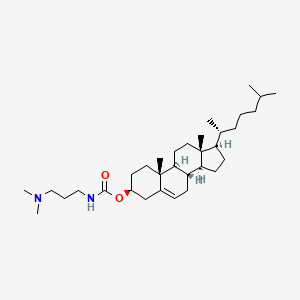
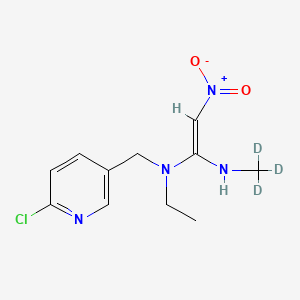
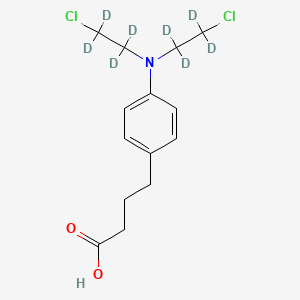
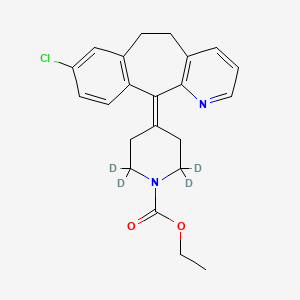
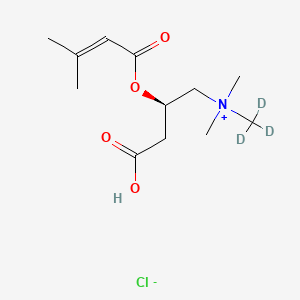
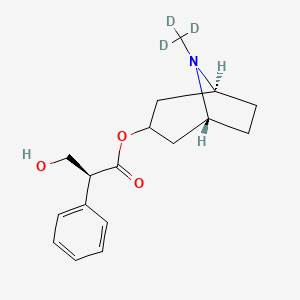
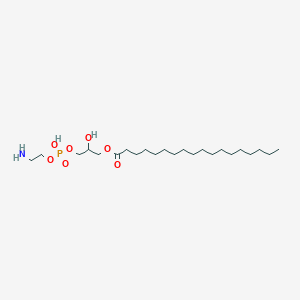
![(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)
